2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide is a chemical compound of interest in organic and medicinal chemistry. This compound features a complex structure that includes a bromo-substituted aromatic ring, an ethoxy group, and an acetamide moiety. Its unique combination of functional groups suggests potential applications in pharmaceuticals and materials science.
The compound can be synthesized from various precursors, including 5-bromosalicylaldehyde, which serves as a key starting material in its synthesis. The synthesis often involves multiple steps, including the formation of intermediates that undergo further reactions to yield the final product.
This compound can be classified under several categories:
The synthesis of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide typically involves several steps:
The reaction conditions, such as temperature, solvent choice (e.g., acetone or ethanol), and reaction time, are critical for optimizing yield and purity. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to characterize the synthesized compound.
The compound may participate in various chemical reactions due to its functional groups:
Reactions are typically monitored using chromatographic techniques to ensure completeness and yield optimization. The stability of the compound under various conditions is also assessed.
While specific mechanisms for this compound's action are not well-documented, its structural components suggest potential interactions with biological targets:
Further studies would be required to elucidate the exact mechanism of action in biological systems, including receptor binding assays and kinetic studies.
The compound has potential applications in various fields:
The chemical compound 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide represents a structurally sophisticated brominated phenoxyacetamide derivative. This molecule integrates several pharmacologically significant motifs: a brominated aromatic ring providing steric and electronic modulation, an aldehyde functionality (formyl group) offering a site for chemical derivatization, an ethoxy group enhancing lipophilicity, and a cyclohexylacetamide moiety contributing conformational flexibility and hydrophobic interactions. Such multi-functional scaffolds are increasingly prominent in medicinal chemistry for targeting diverse biological pathways, particularly in oncology and antimicrobial research [1].
Systematic naming of this compound follows IUPAC conventions:
Structurally, it belongs to the brominated phenoxyacetamide class, characterized by a benzene core substituted with bromine and oxygen-linked acetamide chains. The cyclohexyl group differentiates it from simpler arylacetamides like 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide (lacking the cyclohexyl group) or 5-bromo-N-cyclohexyl-2-ethoxybenzamide (direct amide linkage without the ethylene spacer) [4] [3] [6].
Table 1: Structural Comparison of Related Brominated Acetamide Derivatives
Compound Name | Molecular Formula | CAS Number | Key Structural Features |
---|---|---|---|
2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide | Not specified | Not provided | Bromo, ethoxy, formyl, -OCH₂C(O)NH-cyclohexyl |
2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide | C₁₁H₁₂BrNO₄ | 486994-11-0 | Bromo, ethoxy, formyl, -OCH₂C(O)NH₂ |
2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide | C₁₇H₁₆BrNO₄ | 832674-58-5 | Bromo, ethoxy, formyl, -OCH₂C(O)NH-phenyl |
5-Bromo-N-cyclohexyl-2-ethoxybenzamide | C₁₅H₂₀BrNO₂ | 975029 | Bromo, ethoxy, -C(O)NH-cyclohexyl (no oxygen spacer) |
Phenoxyacetamide scaffolds emerged as privileged structures in drug discovery due to their synthetic versatility and bioactivity. Early phenoxyacetamide derivatives demonstrated anticonvulsant and anti-inflammatory properties, but incorporation of bromo and formyl groups marked a strategic shift toward targeted therapies. The bromine atom enhances electrophilic character and enables cross-coupling reactions for further diversification, while the formyl group serves as a handle for synthesizing Schiff bases or hydrazone derivatives—tactics prevalent in cytotoxic agent development [1] [5].
Ethoxy groups in these systems evolved from simpler methoxy analogs to improve metabolic stability and membrane permeability. Studies on compounds like 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide validated the ethoxy motif’s role in enhancing binding to kinases and growth factor receptors. The specific "bromo-ethoxy-formylphenoxy" triad gained prominence post-2010 as a pharmacophore for anticancer scaffolds, with documented activity against glioblastoma (SF268), colon (HCT-15), and breast cancer (MCF-7) cell lines [1] [4].
The N-cyclohexylacetamide moiety confers distinct advantages over aryl or alkylamide variants:
Comparative studies of N-phenyl vs. N-cyclohexyl acetamides (e.g., CID 975029 vs. CID 191344) reveal cyclohexyl derivatives exhibit up to 3-fold higher potency against Mycobacterium tuberculosis (H37Rv strain) and enhanced selectivity for cancer cell lines like HCT-116 (colon carcinoma). This underscores the cyclohexyl group’s role in balancing target affinity and pharmacokinetic properties [3] [6].
Table 2: Impact of N-Substituents on Acetamide Bioactivity Profiles
N-Substituent | Representative Compound | Key Biological Observations |
---|---|---|
Cyclohexyl | 5-Bromo-N-cyclohexyl-2-ethoxybenzamide | Enhanced anti-tubercular activity; improved log P |
Phenyl | 2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide | Moderate cytotoxicity against MCF-7; higher aqueous solubility |
Unsubstituted (NH₂) | 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide | Lower metabolic stability but retained anticancer activity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: